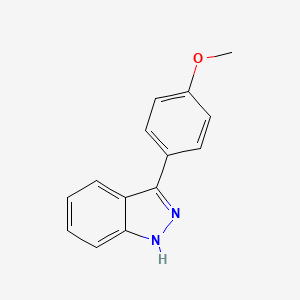

3-(4-methoxyphenyl)-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

A related compound, “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of this compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Applications De Recherche Scientifique

Anticancer Agent

The compound has been studied for its potential as an anticancer agent. A hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized and studied for its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen . This suggests that the compound could potentially be developed as an anticancer agent candidate .

Drug Discovery

The compound can be used in drug discovery research. For instance, it can be used in the synthesis of new hybrid compounds, which can then be studied for their biological activities .

Biochemistry

The compound can be used in various biochemistry applications. For example, it can be used in the study of protein interactions and enzyme activities.

Drug Synthesis

The compound can be used in the synthesis of new drugs. For instance, it can be used as a building block in the synthesis of new compounds with potential therapeutic applications.

Synthesis of Liquid Crystalline Polymers

The use of 4-methoxyphenyl acrylate, a related compound, in the synthesis of liquid crystalline polymers has been documented. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.

Green Chemistry

The compound can be used in the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . For instance, it can be used in the synthesis of β-heteroarylated carbonyl compounds, which are valuable precursors of bioactive compounds .

Orientations Futures

A new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach. The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation). The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .

Mécanisme D'action

Target of Action

The primary target of 3-(4-methoxyphenyl)-1H-indazole is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

3-(4-methoxyphenyl)-1H-indazole interacts with its target, STAT3, by inhibiting its activation . This inhibition results in a decrease in pro-inflammatory responses, thereby reducing inflammation and the symptoms of diseases like rheumatoid arthritis .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling in murine macrophages and human synoviocytes, cells that play a crucial role in the pathogenesis of rheumatoid arthritis .

Pharmacokinetics

Similar compounds have shown rapid metabolism and wide tissue distribution

Result of Action

The inhibition of STAT3 activation by 3-(4-methoxyphenyl)-1H-indazole leads to a reduction in pro-inflammatory responses . This can result in the alleviation of symptoms in diseases characterized by chronic inflammation, such as rheumatoid arthritis .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXSAORFPSSAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-1H-indazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)

![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)

![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)

![7-Ethoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638803.png)